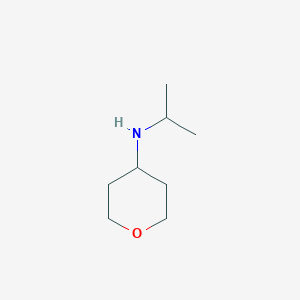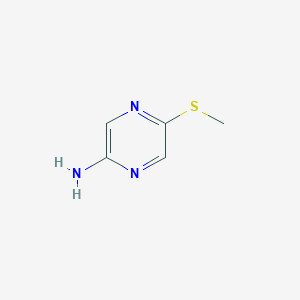
5-(Méthylthio)pyrazin-2-amine
Vue d'ensemble
Description
5-(Methylthio)pyrazin-2-amine (MTPA) is an organic compound with the chemical formula C5H8N4S. It is also known as 5-(methylthio)pyrazinamine .
Synthesis Analysis
The synthesis of pyrazine derivatives involves various methods. For instance, a study describes the synthesis of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine derivatives by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of 5-(Methylthio)pyrazin-2-amine is C5H7N3S, and its molecular weight is 141.2 g/mol . The structure of pyrazine derivatives is an attractive scaffold for drug discovery research .Chemical Reactions Analysis
The reaction of pyrazine-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of pyridine and titanium tetrachloride was used to produce 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide .Physical And Chemical Properties Analysis
The physical properties of a substance can be observed or measured without changing the identity of the substance. These include color, density, hardness, and melting and boiling points . The chemical properties describe the ability of a substance to undergo a specific chemical change .Applications De Recherche Scientifique
Synthèse des dérivés de la pyrazine
“5-(Méthylthio)pyrazin-2-amine” peut être utilisé dans la synthèse de dérivés de la pyrazine . Les dérivés de la pyrazine sont un groupe vital de composés hétérocycliques présents dans la nature et ont également été synthétisés en laboratoire . Par exemple, la synthèse de 5-aryl-N-(pyrazin-2-yl)thiophène-2-carboxamides a été observée dans une étude .
Réactions de couplage croisé de Suzuki
Ce composé peut être utilisé dans les réactions de couplage croisé de Suzuki . Dans une étude, le 5-bromo-N-(pyrazin-2-yl)thiophène-2-carboxamide a été synthétisé par condensation en un seul pot catalysée par TiCl4 de la pyrazin-2-amine et de l’acide 5-bromothiophène-2-carboxylique avec un bon rendement de 75 %, suivi d’une réaction de couplage croisé de Suzuki .
Étude des propriétés électroniques et optiques non linéaires
“this compound” peut être utilisé dans l’étude des propriétés électroniques et optiques non linéaires . Dans une étude, plusieurs paramètres de réactivité tels que les FMO (E HOMO, E LUMO), l’écart énergétique HOMO-LUMO, l’affinité électronique (A), l’énergie d’ionisation (I), l’indice d’électrophilie (ω), la douceur chimique (σ) et la dureté chimique (η) ont été pris en compte et discutés .
Inhibiteurs viraux de la polymérase
Les analogues de la pyrazine carboxamide tels que le T-705 et le T-1105 sont des inhibiteurs de la polymérase virale à large spectre innovants contre divers virus à ARN . Le T-705 est également étudié en termes de traitement de plusieurs infections virales, y compris le SRAS-CoV-2 .
Intermédiaire en chimie synthétique
“this compound” peut être utilisé comme intermédiaire en chimie synthétique . Il sert de matière première dans une synthèse à quatre composants d’imidazolidines .
Recherche pharmaceutique
Ce composé peut être utilisé dans la recherche pharmaceutique. Les dérivés de la pyrazine ont été étudiés pour leurs applications thérapeutiques potentielles .
Safety and Hazards
Orientations Futures
Pyrrolopyrazine derivatives, which include pyrazine rings, have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
5-methylsulfanylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBKLPYWVRTALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619636 | |
| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251549-38-9 | |
| Record name | 5-(Methylsulfanyl)pyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
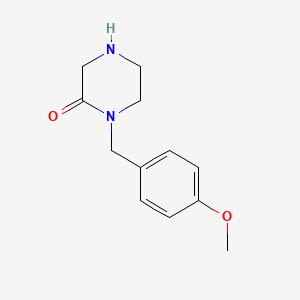


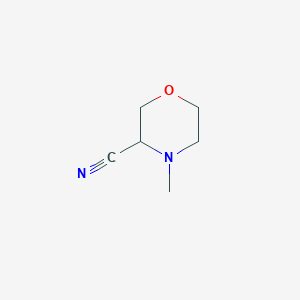


![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

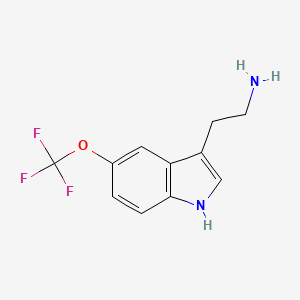
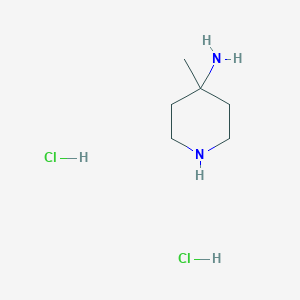
![3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1603858.png)


